5-Chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid
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Overview
Description
- It features a thiophene ring substituted with a chloro group, a trifluoroethoxy group, and a carboxylic acid functional group.
- The compound’s structure is intriguing due to its combination of electron-withdrawing and electron-donating substituents, which can impact its reactivity and properties .
5-Chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid: (CAS No. 1774902-56-5) is a heterocyclic compound with the molecular formula .
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, similar thiophene carboxylic acids can be prepared via various methods, including cyclization reactions or direct functionalization of thiophene precursors.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes typical reactions associated with thiophene carboxylic acids, such as nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: Reactions may involve bases, acids, or metal catalysts. For example, nucleophilic substitution could occur with amines or alkoxides.
Major Products: The specific products formed depend on reaction conditions, but derivatives with modified substituents on the thiophene ring are common.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) and potential pharmacological properties.
Medicine: Assessing its therapeutic potential, such as anti-inflammatory or antimicrobial effects.
Industry: Possible applications in materials science, including semiconductors or liquid crystals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H4ClF3O3S |
---|---|
Molecular Weight |
260.62 g/mol |
IUPAC Name |
5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClF3O3S/c8-4-1-3(5(15-4)6(12)13)14-2-7(9,10)11/h1H,2H2,(H,12,13) |
InChI Key |
RGNZWFXPYRXLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1OCC(F)(F)F)C(=O)O)Cl |
Origin of Product |
United States |
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